molecular formula C20H19N3O3 B2719929 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1251710-64-1

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2719929
CAS No.: 1251710-64-1
M. Wt: 349.39
InChI Key: QPINMHHMYBFVPE-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and oxo groups, and an acetamide moiety linked to a phenoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions. For instance, 4,5-dimethyl-6-oxopyrimidine can be prepared by reacting acetylacetone with urea in the presence of a catalyst such as hydrochloric acid.

  • Acylation Reaction: : The pyrimidine derivative is then subjected to an acylation reaction with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: 4,5-dimethyl-6-hydroxypyrimidine derivatives.

    Reduction Products: 4,5-dimethyl-6-hydroxypyrimidine derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its bioavailability, and its potential therapeutic uses.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorophenyl)acetamide
  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Biological Activity

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a pyrimidine ring substituted with dimethyl and oxo groups, and an acetamide moiety linked to a phenoxyphenyl group, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 356.4 g/mol. The compound's structure can be described as follows:

Component Description
Pyrimidine Ring Contains dimethyl and oxo substitutions
Acetamide Moiety Linked to a phenoxyphenyl group
Molecular Weight 356.4 g/mol
CAS Number 1251710-64-1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : A condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions is utilized.
  • Acylation Reaction : The pyrimidine derivative undergoes acylation with 4-phenoxyphenylacetyl chloride in the presence of a base like triethylamine.

Biological Activity

Research into the biological activity of this compound has shown promise in several areas:

Anticancer Activity

Studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated against various cancer cell lines using assays such as MTT and caspase activation assays. These studies suggest that such compounds can induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has highlighted that pyrimidine derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown effectiveness against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
  • Cell Signaling Modulation : By interacting with receptors, the compound could alter cellular signaling pathways, leading to therapeutic effects.

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Anticancer Evaluation : A study on thiazole derivatives showed significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, suggesting that similar mechanisms might be applicable to pyrimidine derivatives .
  • Antimicrobial Testing : Research demonstrated that certain pyrimidine-based compounds exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-15(2)21-13-23(20(14)25)12-19(24)22-16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPINMHHMYBFVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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